molecular formula C12H12ClN B072441 4-Chloro-2,3,8-trimethylquinoline CAS No. 1203-45-8

4-Chloro-2,3,8-trimethylquinoline

Cat. No. B072441
CAS RN: 1203-45-8
M. Wt: 205.68 g/mol
InChI Key: DQUZVDWXDBEMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-2,3,8-trimethylquinoline, also known as CTMQ, is a chemical compound that has been widely used in various scientific research applications. It is a heterocyclic compound that belongs to the quinoline family.

Mechanism Of Action

The mechanism of action of 4-Chloro-2,3,8-trimethylquinoline is not well understood. However, it has been suggested that 4-Chloro-2,3,8-trimethylquinoline may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to inhibit the growth of cancer cells by inducing apoptosis.

Biochemical And Physiological Effects

4-Chloro-2,3,8-trimethylquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. 4-Chloro-2,3,8-trimethylquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. Additionally, 4-Chloro-2,3,8-trimethylquinoline has been shown to have antimicrobial activity against various bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its high purity and stability. 4-Chloro-2,3,8-trimethylquinoline is a yellow crystalline solid that is easy to handle and store. However, one limitation of using 4-Chloro-2,3,8-trimethylquinoline in lab experiments is its potential toxicity. 4-Chloro-2,3,8-trimethylquinoline has been shown to have cytotoxic effects on some cell lines, and caution should be taken when handling and using this compound.

Future Directions

There are many future directions for the use of 4-Chloro-2,3,8-trimethylquinoline in scientific research. One potential area of research is the development of new drugs based on 4-Chloro-2,3,8-trimethylquinoline. 4-Chloro-2,3,8-trimethylquinoline has been shown to have anti-inflammatory and anti-cancer properties, and further research may lead to the development of new drugs for the treatment of these diseases. Additionally, 4-Chloro-2,3,8-trimethylquinoline may be used as a component in the synthesis of other heterocyclic compounds for various applications, such as in the development of new materials or as catalysts for chemical reactions.

Scientific Research Applications

4-Chloro-2,3,8-trimethylquinoline has been used in various scientific research applications, including the synthesis of fluorescent probes, development of new drugs, and as a component in the synthesis of other heterocyclic compounds. 4-Chloro-2,3,8-trimethylquinoline has been used as a precursor in the synthesis of quinoline-based fluorescent probes for the detection of metal ions, such as copper and zinc. It has also been used in the development of new drugs, including anti-inflammatory and anti-cancer agents.

properties

CAS RN

1203-45-8

Product Name

4-Chloro-2,3,8-trimethylquinoline

Molecular Formula

C12H12ClN

Molecular Weight

205.68 g/mol

IUPAC Name

4-chloro-2,3,8-trimethylquinoline

InChI

InChI=1S/C12H12ClN/c1-7-5-4-6-10-11(13)8(2)9(3)14-12(7)10/h4-6H,1-3H3

InChI Key

DQUZVDWXDBEMRB-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(C(=N2)C)C)Cl

synonyms

4-CHLORO-2,3,8-TRIMETHYLQUINOLINE

Origin of Product

United States

Synthesis routes and methods

Procedure details

Prepared according to procedure S using 2,3,8-trimethylquinolin-4-ol (1.7 g, 9.1 mmol) in POCl3 (12.5 mL, 136 mmol). The resulting precipitate was collected by filtration to give 4-chloro-2,3,8-trimethylquinoline. Mass Spectrum (ESI) m/e=206 (M+1).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two

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